molecular formula C11H13ClN2O2 B2656119 (6-Chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone CAS No. 1479122-60-5

(6-Chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone

Cat. No.: B2656119
CAS No.: 1479122-60-5
M. Wt: 240.69
InChI Key: ANMCDODNAXAQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. Its unique structure and properties make it suitable for studying and developing new pharmaceutical drugs, agrochemicals, and materials for organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the azetidine ring or the pyridine moiety.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(6-Chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceutical drugs.

    Industry: Utilized in the development of new materials and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone include other azetidine derivatives and chloropyridine-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of the azetidine ring and the chloropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-11(16)6-14(7-11)10(15)8-3-4-9(12)13-5-8/h3-5,16H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMCDODNAXAQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)C2=CN=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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